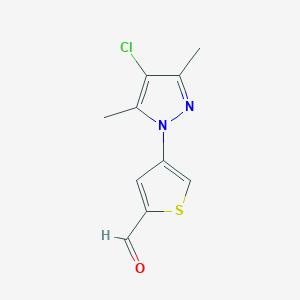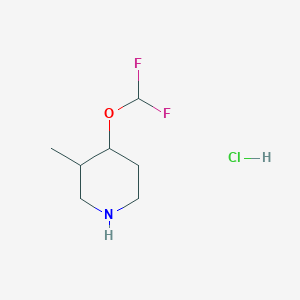
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) is a coordination compound that features a calcium ion coordinated by a Schiff base ligand derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) typically involves the condensation of 3,5-di-tert-butylsalicylaldehyde with (R,R)-1,2-cyclohexanediamine to form the Schiff base ligand. This ligand is then reacted with a calcium salt, such as calcium chloride, in a suitable solvent like ethanol or methanol under reflux conditions to yield the desired coordination compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields, ensuring the purity of starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, potentially altering the oxidation state of the calcium ion or the ligand.
Substitution: Ligand exchange reactions can occur, where the Schiff base ligand is replaced by other ligands.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand in a suitable solvent.
Coordination: Additional metal ions or ligands can be introduced in solution, often requiring mild heating or stirring.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized forms of the ligand or metal center, while substitution reactions will produce new coordination compounds with different ligands.
科学研究应用
Chemistry
In chemistry, (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) is used as a catalyst in various organic reactions, including asymmetric synthesis and polymerization reactions. Its unique structure allows for selective interactions with substrates, enhancing reaction efficiency and selectivity.
Biology
The compound serves as a model for studying calcium-binding sites in biological systems. It helps in understanding the coordination chemistry of calcium in enzymes and other biological molecules.
Medicine
Research is ongoing to explore the potential of this compound in medical applications, such as drug delivery systems and imaging agents, due to its ability to coordinate with various biomolecules.
Industry
In industrial applications, the compound is investigated for its role in materials science, particularly in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) exerts its effects involves the coordination of the calcium ion with the Schiff base ligand. This coordination alters the electronic properties of the calcium ion, enabling it to participate in various catalytic and coordination processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions.
相似化合物的比较
Similar Compounds
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoZinc(II)
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCopper(II)
- (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoNickel(II)
Uniqueness
The uniqueness of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminoCalcium(II) lies in its specific coordination environment and the properties imparted by the calcium ion. Compared to its zinc, copper, and nickel analogs, the calcium compound may exhibit different reactivity and stability, making it suitable for distinct applications in catalysis and materials science.
属性
分子式 |
C36H54CaN2O2+2 |
|---|---|
分子量 |
586.9 g/mol |
IUPAC 名称 |
calcium;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-oxidophenyl)methylideneazaniumyl]cyclohexyl]azaniumylidenemethyl]phenolate |
InChI |
InChI=1S/C36H54N2O2.Ca/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/q;+2/t29-,30-;/m1./s1 |
InChI 键 |
OOVIEUXRLMIVJF-GAQUOPITSA-N |
手性 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=[NH+][C@@H]2CCCC[C@H]2[NH+]=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Ca+2] |
规范 SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)[O-])C=[NH+]C2CCCCC2[NH+]=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)[O-].[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(R)-3,4-Dihydro-2H-pyrano[2,3-c]pyridin-4-ol](/img/structure/B13332904.png)
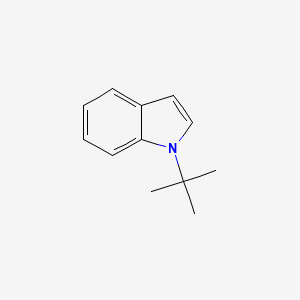
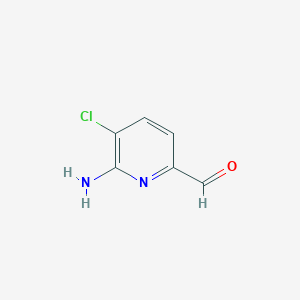
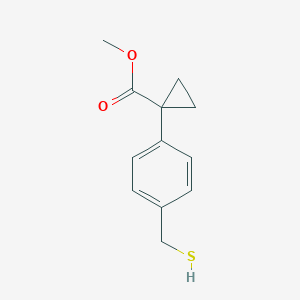
![(3AS,7aR)-octahydro-2H-pyrrolo[3,2-c]pyridin-2-one](/img/structure/B13332914.png)
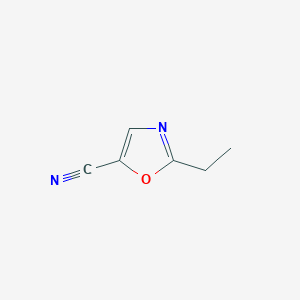
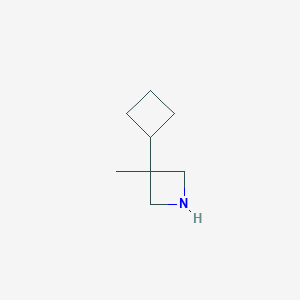
![Ethyl 2-(7-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)-2-methylpropanoate](/img/structure/B13332927.png)
![8,9-Dimethyl-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B13332935.png)
